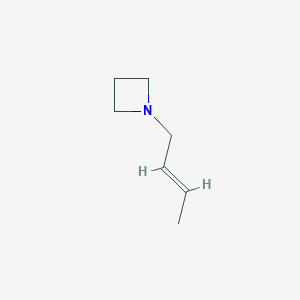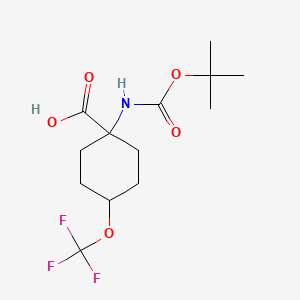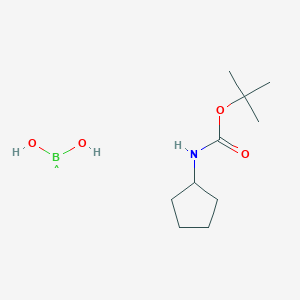![molecular formula C21H15ClN4O2S B12273256 4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12273256.png)
4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. One common synthetic route includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by cyclization of catechol with dichloromethane under basic conditions.
Synthesis of Triazole Intermediate: The triazole ring is formed by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as 1,3-benzodioxole itself.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine itself.
Uniqueness
The uniqueness of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C21H15ClN4O2S |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
4-[5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H15ClN4O2S/c22-17-11-19-18(27-13-28-19)10-15(17)12-29-21-25-24-20(14-6-8-23-9-7-14)26(21)16-4-2-1-3-5-16/h1-11H,12-13H2 |
Clé InChI |
XFAYKEJTXGXNCS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273173.png)

![Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate](/img/structure/B12273179.png)


![8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-](/img/structure/B12273194.png)

![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)


![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)



